6-Amino-4-hydroxypyridin-2(1H)-one
Description
Structure
2D Structure
Properties
IUPAC Name |
6-amino-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c6-4-1-3(8)2-5(9)7-4/h1-2H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUCEELDVBQJFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716266 | |
| Record name | 6-Amino-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104767-38-6 | |
| Record name | 6-Amino-4-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminopyridine-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 6-Amino-4-hydroxypyridin-2(1H)-one, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Analysis and Proton Assignments
Proton NMR (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton.
A notable feature is the presence of a signal for the vinyl proton, which typically appears as a singlet. The protons of the amino group (NH₂) and the amide proton (NH) also give rise to signals, though their chemical shifts can be variable and they may appear as broad singlets due to exchange processes. The hydroxyl proton (OH) also contributes to the spectrum.
| Proton Assignment | Chemical Shift (δ) in ppm |
| Vinyl H | ~4.80 (singlet) |
| NH₂ | ~5.89 (broad singlet) |
| NH | ~9.71 (broad singlet) |
| OH | Not explicitly reported in all studies |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Analysis and Carbon Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, detailing the carbon skeleton of this compound. The spectrum displays signals for each unique carbon atom in the molecule.
The carbonyl carbon (C=O) of the pyridinone ring is typically observed at a downfield chemical shift, reflecting its deshielded nature. The carbon atoms bonded to the amino and hydroxyl groups also have characteristic chemical shifts, as do the vinyl carbons.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C=O | ~165.7 |
| C-OH | ~164.6 |
| C-NH₂ | ~151.7 |
| C-vinyl | ~91.3 |
| CH-vinyl | ~86.0 |
Note: Chemical shifts are relative to a standard reference and can be influenced by experimental conditions.
2D NMR Techniques (e.g., COSY) for Regiochemistry and Stereochemistry
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in confirming the connectivity of protons within the molecule. While this compound has a relatively simple proton network, COSY can be used to confirm the absence of coupling between the isolated vinyl proton and other protons in the molecule, solidifying its assignment. This is particularly useful in distinguishing it from potential isomers. The regiochemistry is thus confirmed by the lack of correlation between the singlet vinyl proton and any other proton signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. For this compound, which has a molecular formula of C₅H₆N₂O₂, the expected molecular weight is approximately 126.11 g/mol .
High-resolution mass spectrometry (HRMS) can precisely determine the molecular formula. For instance, the calculated mass for the protonated molecule [M+H]⁺ is 127.0508, with observed values in close agreement. The fragmentation pattern can reveal the loss of specific functional groups, aiding in the structural confirmation.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in this compound by detecting the vibrations of its chemical bonds.
The IR spectrum typically shows characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the amide group is a prominent feature. The N-H stretching vibrations of the amino and amide groups, as well as the O-H stretching of the hydroxyl group, are also observed, often as broad bands due to hydrogen bonding.
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H and O-H stretching | ~3400-3100 (broad) |
| C=O stretching (amide) | ~1650-1600 |
| N-H bending | ~1600 |
| C=C stretching | ~1550 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule. The spectrum of this compound is characterized by absorption maxima (λmax) in the UV region.
X-ray Crystallography for Solid-State Structure Determination
Direct single-crystal X-ray diffraction data for this compound is not extensively reported in publicly available literature. However, the crystal structure of closely related pyridin-2(1H)-one derivatives offers significant insights into the likely solid-state arrangement of the core scaffold.
A pertinent example is the crystallographic study of 4-Hydroxy-6-methylpyridin-2(1H)-one. researchgate.net The analysis of this compound reveals a monoclinic crystal system, typically belonging to the P2/n space group. researchgate.net In the solid state, pyridin-2(1H)-one derivatives are characterized by a planar ring system. The crystal packing is dominated by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the N-H and O-H groups act as hydrogen bond donors, while the carbonyl oxygen and the nitrogen atom of the pyridinone ring can act as acceptors. These interactions lead to the formation of well-ordered, two-dimensional layered structures. researchgate.net
Computational studies based on Density Functional Theory (DFT) can also be employed to predict the optimized geometry and electronic properties of such molecules in the gas phase or in solution, providing theoretical support to the experimental findings. researchgate.net
Table 1: Crystallographic Data for the Structurally Similar Compound 4-Hydroxy-6-methylpyridin-2(1H)-one researchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2/n |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | 581.32 |
| Z | 4 |
Note: Specific unit cell dimensions (a, b, c, β) were not provided in the search result.
Chiroptical Properties (if applicable for derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism. However, the introduction of chiral centers or the creation of atropisomeric derivatives would render the resulting molecules optically active.
The synthesis of chiral derivatives of pyridin-2(1H)-ones is an area of interest for the development of new materials and therapeutic agents. For instance, the incorporation of a chiral substituent at the nitrogen atom or at one of the ring carbons would lead to enantiomeric pairs.
The study of chiroptical properties becomes crucial in these cases to:
Confirm the enantiomeric purity of a synthesized compound.
Determine the absolute configuration of the chiral centers.
Investigate the relationship between the three-dimensional structure and the biological or photophysical activity.
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the electronic circular dichroism (ECD) spectra of chiral molecules. mdpi.com By comparing the calculated spectra with experimental data, the absolute configuration of the chiral derivatives can be confidently assigned.
Theoretical and Computational Chemistry of 6 Amino 4 Hydroxypyridin 2 1h One
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering a window into the molecular world that is often inaccessible through experimental means alone. For 6-Amino-4-hydroxypyridin-2(1H)-one, these methods have been applied to elucidate its molecular and electronic characteristics, as well as to investigate its stability and potential reaction pathways.
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) is a computational method that has been widely used to investigate the molecular and electronic properties of various compounds, including derivatives of pyridinone. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic characteristics. nih.govnih.gov For instance, studies on similar pyridine (B92270) derivatives have used DFT to analyze bond distances, angles, and charge distributions, providing a detailed picture of the molecule's three-dimensional structure. researchgate.net The planarity of the exocyclic amino group is a key structural feature that can be influenced by the electronic state of the molecule, with studies on aminopyridines showing that the NH2 group can adopt a pyramidal conformation in neutral and anionic forms. nih.gov
The electronic structure of such molecules is often characterized by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical in determining the molecule's reactivity, with the HOMO energy correlating to the ability to donate electrons and the LUMO energy relating to the ability to accept electrons. mdpi.com Computational studies on related compounds have shown that the presence of electron-donating groups, such as the amino and hydroxyl groups in this compound, can significantly influence the HOMO energy and, consequently, the molecule's reactivity. mdpi.com
Table 1: Representative DFT Functionals and Basis Sets Used in Pyridine Derivative Studies
| Functional | Basis Set | Application |
| B3LYP | 6-311+G(d,p) | Geometry optimization, vibrational frequencies, electronic properties |
| B3LYP | 6-31G(*) | Vibrational analysis |
| wB97X-V | 6-311+G(2df,2p) | Tautomer equilibrium and geometry calculations |
This table is generated based on data from studies on related pyridine derivatives and may not be exhaustive.
Ab Initio Molecular Orbital Theory for Reaction Mechanisms and Stability
Ab initio molecular orbital theory provides a high level of theoretical accuracy for studying reaction mechanisms and molecular stability. These methods, which are based on first principles without empirical parameters, can be computationally intensive but offer detailed energetic and structural information. For pyridone systems, ab initio calculations have been used to investigate the stability of different tautomeric forms and the energy barriers associated with their interconversion. wayne.eduacs.org
For example, in the study of hydroxyoxiranone, a related system, ab initio calculations at the QCISD(T)(full)/6-311G(2df,p)//MP2(full)/6-311G(d,p) level of theory were used to estimate the standard enthalpy of formation and ring strain energy. rsc.org Such calculations can reveal the stabilizing or destabilizing effects of substituents on the ring structure. rsc.org In the context of this compound, ab initio methods could be used to explore the energetic landscape of various chemical transformations, providing insights into its reactivity and potential degradation pathways.
Tautomerism and Isomerization Studies
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental characteristic of many heterocyclic compounds, including this compound. The position of the tautomeric equilibrium can significantly impact the molecule's physical, chemical, and biological properties.
Gas-Phase and Solution-Phase Tautomeric Equilibria
The equilibrium between different tautomers of a molecule can be highly dependent on its environment. In the gas phase, intramolecular factors are dominant, while in solution, interactions with solvent molecules play a crucial role. For pyridone systems, the keto-enol tautomerism is a well-studied phenomenon. wikipedia.orgwuxibiology.com For instance, in the case of 4-pyridone, the enol tautomer (4-hydroxypyridine) is favored in the gas phase, whereas the keto form is more stable in solution. wikipedia.org The relative stability of tautomers can be influenced by factors such as aromaticity and intramolecular hydrogen bonding. nih.gov
The solvent can significantly shift the tautomeric equilibrium. For example, the equilibrium constant for the 2-hydroxypyridine (B17775)/2-pyridone system changes in different solvents, indicating that the more polar pyridone form is better stabilized in polar solvents. wuxibiology.com This is attributed to the larger dipole moment of the pyridone tautomer. wuxibiology.com Water, in particular, can shift the equilibrium towards the keto form by forming hydrogen bonds. wuxibiology.com
Influence of pH on Tautomeric Forms and Coordination Ability
The pH of the solution can have a profound effect on the tautomeric equilibrium of molecules with acidic or basic functional groups. Changes in pH can lead to protonation or deprotonation, altering the electronic distribution and favoring different tautomeric forms. This, in turn, can influence the molecule's ability to coordinate with metal ions. Hydroxypyridinones are known to be effective chelating agents for metal ions like Fe(III), and their coordination ability is dependent on the deprotonation of the hydroxyl group. nih.gov The specific tautomeric form present at a given pH will dictate which donor atoms are available for metal binding.
Computational Prediction of Tautomeric Forms and Relative Stabilities
Computational chemistry provides powerful tools for predicting the existence and relative stabilities of different tautomers. DFT and ab initio methods can be used to calculate the energies of various tautomeric forms, providing insights into the position of the tautomeric equilibrium. wayne.edunih.gov For example, calculations on 2-pyridone and 4-pyridone have been performed to determine the relative energies of their keto and enol forms. wayne.edu
These computational studies often consider the effects of geometry optimization, electron correlation, and zero-point vibrational energy to achieve high accuracy. wayne.edu For instance, in a study of pyrimidine (B1678525) derivatives, it was found that the keto tautomer was more stable than the imide form by a significant energy margin. researchgate.net The presence of intermolecular hydrogen bonding can also be computationally modeled and has been shown to stabilize certain tautomers in the solid state. researchgate.net
Table 2: Computationally Predicted Relative Stabilities of Pyridone Tautomers
| Molecule | More Stable Tautomer (Gas Phase) | Energy Difference (kcal/mol) | Computational Method |
| 2-Pyridone | 2-Pyridone | 0.3 | Ab initio |
| 4-Pyridone | 4-Hydroxypyridine | 2.4 | Ab initio |
Data is based on ab initio calculations for the parent pyridone systems and serves as a reference. wayne.edu The actual values for this compound may differ.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These studies are fundamental in rational drug design, providing insights into the binding modes, affinities, and specificity of potential drug candidates, thereby guiding their optimization.
For scaffolds related to 4-amino-2-pyridone, docking studies have been instrumental in identifying and optimizing inhibitors for various biological targets. A common strategy involves using software like Autodock to simulate the binding of the compound into the active site of a target protein whose crystal structure is known. For instance, in the pursuit of identifying effective cytotoxic agents, docking simulations have been performed against the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (PDB ID: 1M17) nih.gov. This approach helps to elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex nih.gov.
In the context of developing inhibitors for Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9), a target for managing hypercholesterolemia, a 4-amino-2-pyridinone chemotype was identified as a promising starting point unipd.it. Molecular modeling studies for this class of compounds would typically involve docking the pyridinone derivatives into the catalytic site of PCSK9 to understand how they interfere with its function. The goal is to predict the binding orientation and calculate a docking score or binding energy, which estimates the binding affinity. Lower binding energies generally suggest more favorable interactions.
The key interactions for the pyridinone scaffold often involve its capacity to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) frontiersin.org. The amino and hydroxyl groups of this compound provide additional points for hydrogen bonding, which can significantly enhance binding affinity and specificity for a target protein. Molecular dynamics simulations can further refine these docking poses, providing information on the stability of the compound within the binding pocket over time researchgate.net.
| Parameter | Description | Example Finding |
| Target Protein | The biological macromolecule (e.g., enzyme, receptor) being studied. | EGFR Tyrosine Kinase (PDB: 1M17) nih.gov |
| Docking Software | The computational program used to predict the binding mode. | Autodock 4.2 nih.gov |
| Binding Energy | An estimation of the binding affinity between the ligand and protein. | -7.4 kcal/mol researchgate.net |
| Key Interactions | Specific molecular forces stabilizing the complex. | Hydrogen bond with Lys101 frontiersin.org |
| Interacting Residues | Amino acids in the protein's binding site that interact with the ligand. | Leu100, Val106 frontiersin.org |
Pharmacophore Modeling and Structure-Activity Relationship (SAR) Derivation
Pharmacophore modeling is a crucial aspect of computational chemistry that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a series of pyridinone derivatives would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the ring nitrogen, amino group), hydrophobic regions, and aromatic rings researchgate.net. The pyridinone scaffold itself is an excellent platform for building pharmacophores due to its inherent hydrogen bonding capabilities frontiersin.org.
Structure-Activity Relationship (SAR) studies analyze how changes in the chemical structure of a compound affect its biological activity. For the pyridinone core, SAR studies have been extensively conducted to optimize compounds for various therapeutic targets, including cancer and viral infections nih.govnih.gov. These studies have revealed that the biological activity of pyridinone derivatives can be finely tuned by modifying the substituents at different positions on the heterocyclic ring nih.gov.
Key SAR findings for pyridinone derivatives include:
Substitutions at N-1 and C-4: In a series of 6-amino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives designed as anticancer agents, modifications at the N-1 and C-4 positions were explored. The introduction of various substituted benzyl (B1604629) groups at the N-1 position and different aryl groups at the C-4 position led to a range of cytotoxic activities nih.gov.
Role of Electron-Withdrawing Groups: For certain targets, the presence of electron-withdrawing groups on the pyridone ring has been shown to enhance biological activity. This is thought to increase the acidity of the N-H proton, thereby improving interactions within the active site of the target enzyme nih.gov. In some contexts, electron-withdrawing groups at the 4- and 6-positions of the pyridone were found to boost antiproliferative activity researchgate.net.
Scaffold Hopping: The pyridinone scaffold has been successfully used in "scaffold hopping" approaches, where it replaces a core structure in a known inhibitor to create a novel chemotype with potentially improved properties. This strategy was used to develop potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, where the pyridinone ring was shown to fit well within the hydrophobic pocket of the enzyme frontiersin.org.
The following table illustrates an example of SAR for a series of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, showing how different substituents impact anti-proliferative activity against GL261 glioma cells.
| Compound | N-1 Substituent | C-4 Substituent | EC50 (μM) nih.gov |
| 5a | H | 4-Chlorophenyl | ~27 |
| 5h | 2,4-Dichlorobenzyl | 4-Chlorophenyl | 1.83 |
| 5n | 2-Chlorobenzyl | 4-Bromophenyl | 1.62 |
| 5p | 2,4-Dichlorobenzyl | 4-Bromophenyl | 1.34 |
This data clearly demonstrates that modifying the substituents on the pyridone core can lead to significant improvements in potency, with the combination of a 2,4-dichlorobenzyl group at N-1 and a 4-bromophenyl group at C-4 resulting in the most active compound in this series nih.gov. Such SAR studies are vital for guiding the rational design of more effective therapeutic agents based on the this compound scaffold.
Biological Activities and Pharmacological Potential
Anticancer and Antiproliferative Activities
Derivatives of 6-amino-4-hydroxypyridin-2(1H)-one have demonstrated notable effects against various cancer cell lines, operating through mechanisms that include apoptosis induction and the inhibition of key enzymes involved in cancer progression.
A series of novel 6-amino-2-pyridone-3,5-dicarbonitrile derivatives have been synthesized and evaluated for their anticancer properties. nih.govrsc.org One particular derivative, compound 5o, exhibited potent anticancer activity against a range of cancer cell lines, including those from liver, breast, and lung cancers, as well as primary patient-derived glioblastoma cells. nih.govresearchgate.net This highlights the potential of the 6-amino-2-pyridone backbone as a promising scaffold for the development of new anticancer therapeutics. nih.govresearchgate.net
Another class of related compounds, pyridine-ureas, have also been investigated as potential anticancer agents. mdpi.com These compounds are designed to target various signaling pathways implicated in cancer growth and proliferation. mdpi.com
Table 1: Anticancer Activity of 6-amino-2-pyridone-3,5-dicarbonitrile Derivative (5o)
| Cancer Type | Cell Line | Activity | Reference |
| Glioblastoma | Primary patient-derived | Potent | nih.govresearchgate.net |
| Liver Cancer | Not specified | Potent | nih.gov |
| Breast Cancer | Not specified | Potent | nih.gov |
| Lung Cancer | Not specified | Potent | nih.gov |
Data based on in vitro studies.
The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, a benzo rsc.orgnih.govoxepino[3,2-b] pyridine (B92270) derivative was found to induce apoptosis in canine mammary cancer cell lines. mdpi.com This was evidenced by the upregulation of the pro-apoptotic gene BAX and the downregulation of the anti-apoptotic gene BCL-2. mdpi.com
Similarly, other heterocyclic compounds have been shown to induce apoptosis in various cancer cell lines. For example, 2,4',6-trihydroxy-4-methoxybenzophenone, isolated from Phaleria macrocarpa, induced apoptosis in the HT-29 human colon carcinoma cell line, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. nih.gov Another compound, 5-iodo-6-amino-1,2-benzopyrone, demonstrated a protective effect against apoptosis induced by oxidative stress in rat heart-derived cells, suggesting a role for this class of compounds in modulating apoptotic pathways. bslonline.org
A significant mechanism through which pyridone derivatives exert their anticancer effects is by targeting protein tyrosine kinases (PTKs), which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
Pyridone 6, a pan-JAK inhibitor, potently inhibits the Janus kinase (JAK) family with IC50 values of 1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1. medchemexpress.com It displays significantly weaker affinity for other protein tyrosine kinases. medchemexpress.com This inhibition of the JAK-STAT signaling pathway can disrupt cancer cell proliferation and survival.
Furthermore, derivatives of the 6-amino-2-pyridone-3,5-dicarbonitrile scaffold have shown enhanced cytotoxicity when used in combination with clinically relevant small molecule inhibitors that target receptor tyrosine kinases. nih.govresearchgate.net This suggests a synergistic effect and a potential for combination therapies. Other related pyridine-based compounds have also been developed as multi-targeted kinase inhibitors, affecting receptors like VEGFR-2 and FGFR-2. mdpi.com Additionally, imidazo[4,5-c]pyridines have been designed as inhibitors of Bruton's tyrosine kinase (BTK), and imidazo[4,5-c]pyridine-2-ones have been identified as selective DNA-dependent protein kinase (DNA-PK) inhibitors. nih.govnih.gov
Table 2: Inhibition of Protein Tyrosine Kinases by Pyridone 6
| Kinase | IC50 | Reference |
| JAK1 | 15 nM | medchemexpress.com |
| JAK2 | 1 nM | medchemexpress.com |
| JAK3 | 5 nM | medchemexpress.com |
| TYK2 | 1 nM | medchemexpress.com |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antiviral Activities
In addition to their anticancer properties, pyridone derivatives have demonstrated significant potential as antiviral agents, particularly against HIV-1 and the hepatitis B virus.
While the provided search results focus more on anti-HBV and other antiviral activities, the pyridone scaffold is a known pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inhibition and preventing the conversion of viral RNA into DNA.
The 1,6-dihydroxy-pyridin-2-one (HPD) moiety has been identified as a privileged scaffold for the inhibition of hepatitis B virus (HBV) ribonuclease H (RNase H). nih.gov Inhibition of HBV RNase H disrupts the viral life cycle by causing the premature termination of viral DNA synthesis. nih.gov A library of novel N-hydroxypyridinedione (HPD) imine derivatives has been synthesized and shown to be significantly active and selective inhibitors of HBV. nih.gov This indicates that the HPD scaffold is a promising area for the further development of anti-HBV agents. nih.gov The envelopment of the HBV nucleocapsid by viral surface proteins is a crucial step in virion morphogenesis, and mutations in the core protein can disrupt this process. nih.gov
Antimicrobial and Antibacterial Activities
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrido[2,3-d]pyrimidines, which are structurally related to this compound, have been synthesized and screened for their antimicrobial activity, with some derivatives showing moderate effects. nih.gov
While direct comprehensive screening of this compound against a wide panel of Gram-positive and Gram-negative bacteria is not extensively reported, studies on closely related compounds provide insight into its potential antibacterial properties. A new pleuromutilin (B8085454) derivative, 14-O-[(4-Amino-6-hydroxy-pyrimidine-2-yl)thioacetyl] mutilin (B591076) (APTM), which shares a similar aminohydroxypyrimidine core, has demonstrated potent in vitro antibacterial activity. nih.gov This derivative exhibited higher inhibition efficacy and faster bactericidal activity against Staphylococcus aureus compared to tiamulin (B153960) fumarate. nih.gov Furthermore, APTM showed a lower 50% effective dose (ED50) in mice with a lethal challenge of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The antibacterial potential of related pyridine and pyrimidine (B1678525) derivatives has also been noted. For example, a co-crystal of 2-amino-6-methyl pyridine with diphenylacetic acid has shown effective antibacterial efficacy against bacterial pathogens. researchgate.net Similarly, some 2-amino-4H-pyrans and 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromenes have demonstrated complete inhibition of bacterial growth at concentrations of 128 microg/mL or less. nih.gov These findings suggest that the this compound scaffold is a promising starting point for the development of new antibacterial agents.
The antifungal potential of hydroxypyridinone derivatives is an area of active investigation. While specific data on the antifungal activity of this compound is limited, related heterocyclic compounds have shown promise. For instance, certain 6-hydroxycinnoline derivatives have demonstrated more potent antifungal activity against Candida species than other related compounds. nih.gov The search for novel antifungal agents is critical, and the structural motifs present in this compound may warrant its inclusion in future antifungal screening programs.
There is currently a lack of specific research on the synergistic effects of this compound with conventional antibiotics. However, the broader strategy of combining novel compounds with existing antibiotics to enhance their efficacy is a well-established area of research. This approach can help overcome antibiotic resistance and reduce the required dosage of antibiotics, thereby minimizing potential side effects. Future studies are needed to explore whether this compound can act synergistically with antibiotics against various bacterial strains.
β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. researchgate.net The inhibition of these enzymes is a key strategy to restore the activity of these widely used antibiotics. researchgate.net While there is no direct evidence of this compound acting as a β-lactamase inhibitor, a structurally related compound, 1-hydroxypyridine-2(1H)-thione-6-carboxylic acid, has been identified as a potent inhibitor of VIM-2, a metallo-β-lactamase. nih.govnih.gov This compound demonstrated a potent inhibition with a Ki of 13 nM and was able to restore the antibiotic activity of amoxicillin (B794) against VIM-2-producing E. coli in whole-cell assays. nih.govnih.gov This finding suggests that the hydroxypyridinone scaffold could be a valuable template for the design of novel β-lactamase inhibitors.
Antioxidant and Free Radical Scavenging Properties
Hydroxypyridinone derivatives are recognized for their potential antioxidant and free radical scavenging activities. mdpi.com This property is often attributed to their ability to chelate metal ions and to donate a hydrogen atom to free radicals. mdpi.com The antioxidant capacity of these compounds is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance, indicating its radical scavenging potential.
A study on novel hydroxypyridinone derivatives demonstrated their free radical scavenging activity using the DPPH assay. mdpi.com The results showed that these compounds exhibited varying degrees of scavenging activity. mdpi.com While specific data for this compound was not provided in the reviewed literature, the general antioxidant properties of the hydroxypyridinone class suggest that it may also possess similar capabilities. The tautomeric nature of the hydroxypyridinone ring can lead to a catechol-like behavior, which contributes to both chelating and radical scavenging properties. mdpi.com
Enzyme Inhibition Studies
Comprehensive searches for direct inhibitory activities of this compound on several key enzymes did not yield specific results for the compound itself. The following subsections summarize the status of available research.
Human Carbonic Anhydrase Isoenzymes Inhibition
No specific studies detailing the inhibitory effects of this compound on human carbonic anhydrase (hCA) isoenzymes were found. Research on hCA inhibitors is extensive, often focusing on compounds with sulfonamide or related moieties that interact with the enzyme's zinc ion. nih.govnih.gov
α-Amylase Inhibition
There is no available research data concerning the α-amylase inhibitory activity of this compound. Inhibitors of this enzyme are of interest for managing postprandial hyperglycemia. nih.gov
Aldose Reductase Inhibition
Specific data on the inhibition of aldose reductase by this compound could not be located. Studies on aldose reductase inhibitors often involve varied chemical scaffolds, such as those derived from hexanoic acid or pyridothiadiazine. nih.govnih.gov
Acetylcholinesterase Inhibitory Activity
Direct research on the acetylcholinesterase (AChE) inhibitory activity of this compound is not available. However, studies on related structures, like derivatives of 2-amino-4,6-dimethylpyridine, have shown moderate inhibitory activity against cholinesterases, suggesting potential relevance for the broader aminopyridine class in the context of Alzheimer's disease. nih.gov
Adenosine (B11128) Deaminase Inhibition
No specific findings on the inhibition of adenosine deaminase (ADA) by this compound were identified. The field of ADA inhibition includes a variety of compounds, from natural flavonoids to synthetic nucleoside analogs. nih.govmdpi.comresearchgate.net
Applications in Neurodegenerative Diseases
The primary therapeutic potential for compounds based on the 4-hydroxy-2-pyridone core, such as this compound, has been identified in the context of neurodegenerative diseases. The progressive loss of neuronal activity is a key feature of these conditions, creating a high demand for novel small molecules that exhibit neurotrophic properties. nih.gov
Research has been inspired by militarinone alkaloids, which, along with their structurally simplified analogues featuring a 4-hydroxy-2-pyridone core, have been shown to induce significant neurite outgrowth. A key breakthrough in this area was the identification of the stress pathway kinase MAP4K4 as the protein target for these neuritogenic pyridones. nih.gov
A study involving a collection of militarinone-inspired 4-hydroxy-2-pyridones demonstrated that the most potent of these compounds acts as a selective, ATP-competitive inhibitor of MAP4K4. This selectivity was confirmed through biochemical analysis and X-ray crystallography of the inhibitor-enzyme complex. These findings strongly suggest that MAP4K4 could be a novel target for the development of treatments for neurodegenerative diseases. nih.gov
While the study focused on a collection of analogues, the central role of the 4-hydroxy-2-pyridone scaffold highlights the potential of substituted versions like this compound in this therapeutic area. The inhibition of MAP4K4 represents a promising mechanism for promoting neuronal restoration.
Iron Chelating Properties in Alzheimer's Disease (AD)
A growing body of evidence suggests that the dysregulation of iron homeostasis in the brain is a key factor in the pathology of neurodegenerative disorders like Alzheimer's disease. researchgate.net Abnormal accumulation of iron in brain regions such as the hippocampus can contribute to oxidative stress and accelerate the pathological processes. researchgate.netgoogle.com This has led to the exploration of iron chelation as a promising therapeutic strategy. researchgate.netnih.gov
Hydroxypyridinones (HOPOs) have emerged as a significant class of iron chelators with therapeutic potential. researchgate.net These compounds are capable of binding to excess iron, potentially mitigating its toxic effects. Notably, different isomers of HOPOs have been investigated. The 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) derivative, Deferiprone, is an orally active iron chelator that has been evaluated in clinical trials for its potential to reduce iron content in the brain and slow disease progression. researchgate.netresearchgate.net
Research has also extended to other HOPO structures, such as 1-hydroxypyridin-2(1H)-ones (1,2-HOPOs), which have demonstrated neuroprotective capabilities in cellular models of Parkinson's disease, a related neurodegenerative condition. nih.gov These compounds have shown an ability to rescue neurons from toxin-induced death, comparable to clinically used chelators. nih.gov The therapeutic potential of these chelators is often enhanced by designing them to cross the blood-brain barrier to act at the site of iron accumulation. nih.gov While much of the research has focused on the 3,4-HOPO and 1,2-HOPO scaffolds, the underlying principle of iron chelation by the hydroxypyridinone core is central to their activity in models of neurodegenerative disease.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters like dopamine. nih.gov Its inhibition can be a valuable therapeutic strategy for neurodegenerative diseases, as it can help to reduce oxidative stress. nih.gov In a multi-target approach to drug design, hydroxypyridinone-based structures have been explored for their ability to inhibit MAO-B.
Researchers have rationally designed and synthesized hybrids of N-propargylamine and hydroxypyridinone, combining the MAO-B inhibitory properties of the propargylamine (B41283) group with the iron-chelating ability of the hydroxypyridinone core. nih.gov This dual-function approach aims to address multiple pathological factors in neurodegeneration simultaneously. In vitro testing of these hybrid compounds has demonstrated promising and potent MAO-B inhibitory activity. nih.gov
Table 1: MAO-B Inhibitory Activity of a N-propargylamine-hydroxypyridinone Hybrid
| Compound | Target | IC₅₀ (µM) | Source |
|---|---|---|---|
| Hybrid Compound 21 | hMAO-B | 0.083 ± 0.012 | nih.gov |
IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity. hMAO-B refers to human Monoamine Oxidase B.
These findings highlight the potential of the hydroxypyridinone scaffold in the development of multi-target agents for complex diseases. nih.gov
Anti-inflammatory and Antifibrosis Activities
The anti-inflammatory potential of hydroxypyridinone derivatives is intrinsically linked to their iron-chelating properties. nih.govdrugbank.com Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.gov By chelating iron, hydroxypyridinone compounds can inhibit these enzymes, thereby exerting an anti-inflammatory effect. nih.gov
Studies have demonstrated this activity in various preclinical models. In a carrageenan-induced paw edema model in rats, new derivatives of 3-hydroxy pyridine-4-one significantly inhibited inflammation. nih.gov For instance, one compound at a dose of 20 mg/kg produced a 67% inhibition of edema, while another at 200 mg/kg showed a 56% reduction. nih.gov The anti-inflammatory effects were also observed in a croton oil-induced ear edema model in mice. nih.gov Research has shown that the most effective anti-inflammatory activity is often achieved with the most hydrophilic chelators that bind iron most strongly. drugbank.com This work introduces a range of bidentate iron chelators, some of which approach the anti-inflammatory capabilities of standard drugs like indomethacin (B1671933) in animal models. drugbank.com
Table 2: Anti-inflammatory Activity of Hydroxypyridinone Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Source |
|---|---|---|---|
| Compound A | 20 | 67 | nih.gov |
| Compound C | 100 | 56 | nih.gov |
| Compound C | 200 | 58 | nih.gov |
| Indomethacin (Reference) | 10 | 60 | nih.gov |
Cardiotonic Effects
The 2-pyridone core is a structural feature found in several established cardiotonic agents, which are drugs that increase the force of heart muscle contraction. nih.gov Compounds such as Amrinone and Milrinone, which are bipyridine derivatives, are known phosphodiesterase 3 (PDE3) inhibitors used in the treatment of heart failure. nih.govahajournals.orgnih.gov Their mechanism involves increasing intracellular levels of cyclic AMP (cAMP), which leads to an increased influx of calcium ions and a positive inotropic (contractility-strengthening) effect. ahajournals.orgnih.gov
While the broader class of 2-pyridones has been explored for cardiotonic activity, specific research detailing the cardiotonic effects of this compound and its direct derivatives is limited in the available literature. Structure-activity relationship studies in this area have often focused on modifications to the bipyridine skeleton of milrinone, such as replacing the pyridyl moiety with other groups. mdpi.com
Modulators of G-protein Coupled Receptors (GPCRs)
G-protein coupled receptors (GPCRs) represent a vast and important family of drug targets. researchgate.net Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated way to fine-tune receptor activity. researchgate.net The pyridone scaffold is recognized in medicinal chemistry and appears in various biologically active molecules. researchgate.netd-nb.info For instance, 2-hydroxypyridine (B17775) has been selected as a probe for mapping allosteric sites on the P2Y1 purinergic receptor. nih.gov However, based on the reviewed literature, there is currently no specific information detailing the activity of this compound or its direct derivatives as modulators of GPCRs.
Agricultural Applications (e.g., Herbicides, Pesticides)
Beyond pharmacology, hydroxypyridinone derivatives have found applications in agriculture. A notable use is as anti-browning agents in fruits and vegetables. This activity stems from their ability to inhibit the enzyme tyrosinase, a copper-containing enzyme responsible for the browning process that occurs when produce is cut or bruised.
New hydroxypyridinone derivatives, synthesized from kojic acid, have been developed and evaluated as inhibitors of mushroom tyrosinase. These compounds, featuring modifications like formyl or oxime ether groups, have shown effectiveness as anti-browning products in potatoes and fresh-cut apples, demonstrating a practical application of their metal-chelating properties in an agricultural context.
Advanced Applications and Future Directions
Fragment-Based Drug Design Utilizing Pyridinone Scaffolds
Fragment-based drug design (FBDD) is a powerful strategy in medicinal chemistry that identifies low-molecular-weight fragments that bind to a biological target. These fragments are then optimized and linked together to create more potent and selective lead compounds. The pyridinone scaffold, including 6-amino-4-hydroxypyridin-2(1H)-one, is particularly well-suited for FBDD due to its ability to serve as a versatile anchor, forming key interactions with therapeutic targets. nih.govfrontiersin.org
The physicochemical properties of the pyridinone core, such as polarity, lipophilicity, and hydrogen bonding capacity, can be readily manipulated through synthetic modifications. nih.govfrontiersin.org This allows for the systematic exploration of chemical space and the optimization of fragment hits. For instance, in the development of inhibitors for the influenza PA endonuclease, a critical enzyme for viral replication, fragment screening identified a 3-hydroxypyridin-2(1H)-one derivative as a chelating ligand. nih.govfrontiersin.org Subsequent optimization using "fragment growth" and "fragment merging" strategies, which involved adding substituents at various positions of the pyridinone ring, led to a significant increase in potency. nih.gov
Similarly, in the pursuit of inhibitors for bromodomain and extra-terminal domain (BET) family proteins, which are implicated in cancer, a pyridone core was identified as a key binding element. acs.org X-ray crystallography revealed that the pyridone moiety forms crucial hydrogen bonds with the target protein, anchoring the inhibitor in the binding pocket. acs.org Structure-guided design and the addition of various substituents to the pyridone scaffold resulted in the development of potent BET inhibitors. acs.org
Table 1: Examples of Pyridinone Scaffolds in Fragment-Based Drug Design
| Target | Initial Fragment | Optimization Strategy | Resulting Compound Potency |
| Influenza PA Endonuclease | 5-chloro-3-hydroxypyridin-2(1H)-one | Fragment growth and merging | IC50 = 14.00 nM |
| Bromodomain (BRD9) | Pyridinone derivative | Addition of substituents to the phenyl group | Nanomolar inhibitory activity |
| Bromodomain (BRD4) | Pyridazinone fragment | Modification to pyridone core and addition of substituents | Ki = 8.2 nM |
Biomolecular Mimetics and Kinase Hinge-Binding Motifs
The structural features of the this compound scaffold make it an excellent candidate for creating biomolecular mimetics, particularly as mimics of peptide bonds and as kinase hinge-binding motifs. nih.govfrontiersin.orgsci-hub.se
Pyridinones can act as bioisosteres for amides, a common functional group in peptides, as well as for other aromatic and heterocyclic rings. frontiersin.orgsci-hub.se This allows for the design of non-peptidic molecules that can mimic the interactions of natural peptides with their biological targets. For example, 2-pyridone has been successfully designed as a dipeptide mimetic in the development of human leukocyte elastase (HLE) inhibitors and as a peptide mimetic for irreversible human rhinovirus (HRV) 3C protease inhibitors. sci-hub.se
In the context of kinase inhibition, the pyridone moiety is a privileged scaffold for interacting with the hinge region of the ATP binding pocket. nih.govbiosolveit.de The hinge region forms a critical hydrogen bonding pattern with ATP, and inhibitors that can mimic this interaction are often highly effective. nih.govchemrxiv.orgnih.gov The cyclic amide of the pyridone ring can form at least two hydrogen bonds with the hinge residues, occupying the adenine (B156593) region of the ATP binding site. nih.gov This ability to act as both a hydrogen bond donor and acceptor is a key feature of its success as a hinge-binding motif. sci-hub.seresearchgate.net The design of kinase inhibitor libraries based on pyridone and other cyclic amide scaffolds is a promising strategy for accelerating the discovery of new cancer therapeutics. nih.gov
Development of Diagnostic Agents
The unique properties of pyridinone derivatives, including their ability to interact with biological targets and their potential for modification, make them attractive for the development of diagnostic agents. While the direct use of this compound as a diagnostic agent is not extensively documented, the broader class of pyridinone-containing molecules holds promise in this area.
For instance, the development of multi-target-directed ligands (MTDLs) for diseases like Alzheimer's has incorporated pyridinone structures. nih.govfrontiersin.org A series of (3-hydroxypyridin-4-one)-coumarin hybrids were designed to target both iron ions and monoamine oxidase B (MAO-B), two key factors in Alzheimer's pathology. nih.govfrontiersin.org These compounds exhibited good iron-chelating effects and potent anti-MAO-B activity, suggesting their potential not only as therapeutic agents but also as probes to study the disease process. nih.govfrontiersin.org
Furthermore, the ability to functionalize the pyridinone scaffold allows for the incorporation of reporting groups, such as fluorescent tags or radioisotopes, which are essential for diagnostic imaging applications. The development of such derivatives could lead to novel probes for a variety of diseases.
Material Science Applications (e.g., Protective Coatings, Additives)
The versatility of the pyridinone scaffold extends beyond medicinal chemistry into the realm of material science. Pyridinone derivatives have found applications as components in polymers, protective coatings, and as additives to modify the properties of materials. nih.gov
The ability of the pyridinone ring to participate in various chemical reactions and its inherent stability make it a useful building block for creating new polymers with tailored properties. These polymers may find use in a range of industrial applications.
In the context of protective coatings, the chemical properties of pyridinones can contribute to enhanced durability and resistance to environmental degradation. Their incorporation into coating formulations can improve adhesion, and provide other desirable characteristics.
Furthermore, pyridone derivatives can be utilized as additives to modify the physical and chemical properties of existing materials. For example, the hydrolysis of certain phosphonite ligands in the presence of 2-pyridone leads to the formation of a hydrogen-bonded adduct, demonstrating the potential of pyridones to influence the structure and properties of other molecules. mdpi.com
Fluorescence Probes for Biological Pathways
Fluorescent probes are indispensable tools for visualizing and understanding complex biological processes. nih.govyoutube.com The pyridinone scaffold, and specifically aminopyridine derivatives, has emerged as a promising platform for the development of novel fluorescent probes. mdpi.commdpi.commdpi.com
The fluorescence properties of aminopyridines can be tuned by modifying the substituents on the pyridine (B92270) ring. mdpi.com This allows for the rational design of probes with specific excitation and emission wavelengths, as well as sensors that respond to changes in their environment. mdpi.com For example, pyridine-based fluorophores have been developed as optical sensors for detecting benzene (B151609) and fuel adulteration. mdpi.com
In a more biological context, a ratiometric fluorescence probe for endogenous Zn2+ was developed based on a 6-amino-2,2′-bipyridine scaffold. mdpi.com This probe demonstrated high affinity and selectivity for zinc ions and was successfully applied to living cells, highlighting the potential of aminopyridine derivatives as sensors for important biological analytes. mdpi.com The development of this compound-based fluorescent probes could provide new tools for studying a wide range of biological pathways with high sensitivity and specificity. Studies on various hydroxypyridines have shown that their fluorescence is pH-dependent, with different ionic forms exhibiting varying levels of fluorescence, a property that could be exploited in probe design. nih.gov
Strategies for Enhancing Metabolic Stability and Potency of Derivatives
A key challenge in drug development is optimizing the metabolic stability and potency of lead compounds. researchgate.net For derivatives of this compound, several strategies can be employed to achieve these goals.
Increasing potency often involves optimizing the interactions of the molecule with its target. nih.gov This can be achieved through structure-based design, where the three-dimensional structure of the target is used to guide the design of more complementary ligands. researchgate.net Varying the substituents at different positions on the pyridinone ring can lead to improved binding affinity and, consequently, higher potency. nih.gov For example, in a series of 3,5-disubstituted pyridin-2(1H)-one derivatives, modifying the substituent at the 5-position resulted in compounds with significantly improved anti-allodynic potency. nih.gov Continuous structure optimization and the evaluation of structure-activity relationships are crucial for the development of highly potent and metabolically stable pyridinone-based drug candidates. nih.gov
Challenges and Opportunities in this compound Research
Despite the significant potential of this compound and its derivatives, several challenges and opportunities remain in this area of research.
Challenges:
Synthesis: Developing efficient and versatile synthetic routes to access a wide range of substituted this compound derivatives can be challenging.
Selectivity: Achieving high selectivity for a specific biological target can be difficult, as the pyridinone scaffold can interact with multiple proteins.
Drug-like Properties: Further optimization is often required to enhance the drug-like properties of pyridinone derivatives, such as solubility and bioavailability. researchgate.netnih.gov
Understanding of Biological Mechanisms: A deeper understanding of the molecular mechanisms by which pyridinone derivatives exert their biological effects is needed. nih.gov
Opportunities:
Novel Therapeutic Targets: The versatility of the pyridinone scaffold presents an opportunity to explore its potential against a wide range of new and challenging therapeutic targets. nih.govfrontiersin.org
Advanced Materials: There is significant potential to further explore the use of pyridinone derivatives in the development of advanced materials with novel properties.
Personalized Medicine: The development of pyridinone-based diagnostic agents could contribute to the advancement of personalized medicine by enabling the early detection and monitoring of diseases.
Interdisciplinary Collaboration: Increased collaboration between chemists, biologists, and material scientists will be crucial for fully realizing the potential of this versatile scaffold.
Emerging Trends in Pyridinone Chemistry and Biology
The pyridinone scaffold is a cornerstone in medicinal chemistry, valued for its structural and functional versatility. nih.govfrontiersin.org As a six-membered heterocyclic ring, it can feature the carbonyl group at various positions, leading to isomers like 2(1H)-pyridinones and 4(1H)-pyridinones. frontiersin.org This structural diversity, combined with the ability to act as both a hydrogen bond donor and acceptor, makes the pyridinone core a privileged structure in drug design. nih.govnih.gov Recent advancements have highlighted its role in creating molecules with a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.govbohrium.com The field is continually evolving, with new trends shaping the future of pyridinone-based research and applications.
One of the most significant emerging trends is the use of pyridinone derivatives in fragment-based drug design and as bioisosteres for other aromatic rings like phenols and pyrimidines. nih.gov Their relatively small size and multiple points for derivatization allow for the fine-tuning of physicochemical properties such as polarity, lipophilicity, and solubility. frontiersin.orgnih.gov This adaptability is crucial for optimizing interactions with biological targets. For instance, in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), a key enzyme in certain cancers, a phenyl ring in a lead compound was replaced with a pyridinone ring. nih.gov This "scaffold hopping" approach improved the compound's properties by introducing an additional hydrogen bond acceptor, leading to enhanced potency and solubility. nih.govfrontiersin.org
Another major area of development is the exploration of hydroxypyridinones as potent metal chelators. chel2life.orgresearchgate.net The 3-hydroxy-4-pyridinone moiety, in particular, has a high affinity and selectivity for hard metal ions like iron(III). researchgate.netacs.org This has led to the development of therapeutic agents for diseases associated with metal overload. researchgate.net The ability to easily derivatize the hydroxypyridinone scaffold allows for the creation of multifunctional molecules. researchgate.net Research is focused on designing chelators that can also act as fluorescent probes for diagnostics or as inhibitors for metalloenzymes by binding to the metal cofactor, such as the copper ions in tyrosinase. chel2life.orgresearchgate.net The compound this compound, with its inherent 4-hydroxy-2-pyridinone structure, fits directly into this trend, possessing the core structure necessary for metal ion chelation.
Furthermore, the synthesis of novel pyridinone derivatives continues to be an active field of research. researchgate.net Green chemistry approaches, such as microwave-assisted synthesis, are being employed to create libraries of substituted pyridinones more efficiently. mdpi.com For example, the reaction of 4-hydroxy-6-methyl-2-pyrone (B586867) with primary amines under microwave irradiation provides a direct route to N-substituted 4-amino-2-pyridones. mdpi.com The presence of an amino group, as in this compound, offers a versatile handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening against various biological targets. This trend focuses on expanding the chemical space around the pyridinone core to discover new structure-activity relationships (SARs). nih.govnih.gov
The biological applications of pyridinones are also expanding beyond traditional therapeutic areas. bohrium.com Pyridinone-containing compounds are being investigated for their potential in agriculture and materials science. frontiersin.org Their inherent photophysical properties and ability to coordinate with metals make them attractive candidates for the development of new functional materials, sensors, and catalysts. The continued exploration of the fundamental chemistry and biology of pyridinone scaffolds like this compound is expected to uncover even more applications in the future.
Table of Research Findings on Pyridinone Derivatives
| Pyridinone Derivative Class | Research Focus/Application | Key Findings | Citations |
| Pyridinone-Quinazoline Hybrids | Anticancer Activity | Displayed >70% inhibition against MCF-7, HeLa, and HepG2 cell lines with IC₅₀ values from 9 to 15 μM. | nih.govfrontiersin.org |
| N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides | WDR5 Antagonists | The pyridinone moiety significantly improved overall properties and potency in inhibiting the WDR5-MLL1 interaction. | nih.govfrontiersin.org |
| Pyridinone Quinolinones | Mutant IDH1 Inhibitors | Scaffold hopping from a phenyl to a pyridinone ring improved potency and solubility by adding a hydrogen bond acceptor. | nih.govfrontiersin.org |
| 3-Hydroxypyridin-2(1H)-ones | Influenza A Endonuclease Inhibitors | Aryl substitutions at the 5- and 6-positions significantly enhanced inhibitory activity. | nih.gov |
| 3-Hydroxy-4-pyridinones | Metal Chelators / Tyrosinase Inhibitors | Act as excellent chelators for metal ions like Fe³⁺, Cu²⁺, and Zn²⁺; potential as tyrosinase inhibitors by chelating copper. | chel2life.orgmdpi.com |
| 4-Amino-6-methyl-2-pyridones | Synthesis Methodology | Successfully synthesized via microwave-assisted reaction of 4-hydroxy-6-methyl-2-pyrone and primary amines. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for 6-Amino-4-hydroxypyridin-2(1H)-one, and what key reagents/conditions are required?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions using pyrimidine precursors, with ammonia or ammonium acetate as the amino group source. For example, cyclocondensation reactions in ethanol under reflux (80–100°C) with catalytic acetic acid yield the core pyridinone scaffold. Post-synthetic modifications (e.g., hydroxylation) may require controlled pH adjustments (e.g., cold NH₄OH for selective deprotection) .
- Critical Reagents : Boron trifluoride etherate (BF₃·Et₂O) for regioselective hydroxylation, and inert gas (N₂/Ar) to prevent oxidation during synthesis .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles (P280) to prevent skin/eye contact .
- Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols (P260) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273) .
Q. Which spectroscopic techniques are fundamental for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.0 ppm) and carbonyl groups (δ 160–170 ppm). HSQC/HMBC correlations resolve tautomeric ambiguities .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and HRMS for exact mass validation (error < 5 ppm) .
- IR : Stretching bands at ~3200 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound derivatives?
- Methodology :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, EtOAc/hexane) .
- Catalysis : Pd/C or Ni catalysts for hydrogenation steps, with yields monitored by TLC (Rf = 0.3–0.5) .
- Temperature Control : Microwave-assisted synthesis (100–120°C, 20 min) reduces side reactions compared to traditional reflux .
Q. How to resolve contradictions in spectroscopic data during structural confirmation?
- Case Study : Discrepancies in ¹³C NMR signals (e.g., unexpected downfield shifts) may arise from tautomerism or solvent effects.
- Resolution : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers. Variable-temperature NMR (VT-NMR) can track dynamic equilibria .
- Validation : Cross-check with X-ray crystallography (if crystalline) or computational DFT calculations .
Q. What experimental designs are effective for evaluating the biological activity of this compound derivatives?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains (e.g., S. aureus, E. coli) per CLSI guidelines .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
- In Vivo Models : Acute toxicity testing in CD-1 mice (OECD 423), with behavioral and histopathological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
